REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[C:16](OC(=O)C)(=[O:18])[CH3:17]>>[Cl:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:1][C:16](=[O:18])[CH3:17])[CH:7]=1
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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NC1=NC=CC(=C1)Cl
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Name
|
|
Quantity
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500 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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271 mL
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Type
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reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 60° C. for 12 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 25° C.
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Type
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CUSTOM
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Details
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the solvent was evaporated
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Type
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CUSTOM
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Details
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The residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=4:1-1:1)
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Type
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CONCENTRATION
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Details
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the target fraction was concentrated under vacuum
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Reaction Time |
12 h |
Name
|
|
Type
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product
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Smiles
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ClC1=CC(=NC=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |